tiglyl carnitine

Catalog No.
S1970375
CAS No.
64681-36-3
M.F
C12H21NO4
M. Wt
243.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tiglyl carnitine

CAS Number

64681-36-3

Product Name

tiglyl carnitine

IUPAC Name

(3R)-3-[(E)-2-methylbut-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

InChI

InChI=1S/C12H21NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h6,10H,7-8H2,1-5H3/b9-6+/t10-/m1/s1

InChI Key

WURBQCVBQNMUQT-OLKPEBQYSA-N

SMILES

CC=C(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CC=C(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

Marker for Metabolic Disorders:

Elevated levels of O-tiglyl-L-carnitine in blood or urine can be a biomarker for certain metabolic disorders, particularly those affecting fatty acid metabolism. These disorders can disrupt the breakdown of fats for energy production. Studies have shown a correlation between increased tiglylcarnitine levels and conditions like Methylmalonic Acidemia (MMA) and Isovaleric acidemia. [Source: National Institutes of Health, Genetic Testing Registry - MMA: ] [Source: National Institutes of Health, Genetic Testing Registry - Isovaleric acidemia: ] By measuring tiglylcarnitine levels, researchers can potentially screen for these conditions and aid in early diagnosis.

Investigation in Mitochondrial Dysfunction:

Mitochondria are the cell's powerhouses, responsible for energy production. O-tiglyl-L-carnitine may offer insights into mitochondrial dysfunction. Studies suggest that tiglylcarnitine levels might be elevated in individuals with mitochondrial disorders, potentially due to impaired breakdown of certain fatty acids within the mitochondria. [Source: National Institutes of Health, OMIM - Mitochondrial respiratory chain complex I deficiency nuclear gene MT-ND1: ] Further research is needed to determine the specific role of tiglylcarnitine in this context.

Tiglyl carnitine, also known as O-tiglyl-L-carnitine, is a derivative of carnitine characterized by the presence of a tiglyl group (trans-2-methyl-2-butenoyl) attached to the hydroxyl group of L-carnitine. The molecular formula for tiglyl carnitine is C₁₂H₂₁NO₄, and it plays a significant role in the metabolism of fatty acids and branched-chain amino acids. This compound is categorized as an acylcarnitine, which are esters formed from carnitine and various acyl groups, facilitating the transport of fatty acids into the mitochondria for β-oxidation.

Primarily involving its conversion to and from acyl-CoA derivatives. The enzyme carnitine acetyltransferase catalyzes the reversible conversion of acyl-CoAs into acylcarnitine esters, including tiglyl carnitine. This reaction is crucial for the transport of fatty acids across the mitochondrial membrane, where they undergo β-oxidation:

Acyl CoA+CarnitineTiglyl Carnitine+CoA\text{Acyl CoA}+\text{Carnitine}\rightleftharpoons \text{Tiglyl Carnitine}+\text{CoA}

Additionally, tiglyl carnitine can be hydrolyzed back to L-carnitine and tiglyl-CoA, further participating in metabolic pathways related to energy production.

Tiglyl carnitine exhibits biological activity primarily through its role in fatty acid metabolism. It serves as a substrate for various enzymes involved in mitochondrial energy production. Elevated levels of tiglyl carnitine have been observed in conditions such as mitochondrial disorders, indicating its potential as a biomarker for metabolic dysfunctions.

Research has shown that disturbances in carnitine metabolism can lead to increased concentrations of tiglyl carnitine, suggesting its involvement in metabolic disorders such as propionic acidemia and other organic acidemias .

Tiglyl carnitine can be synthesized through several methods:

  • Enzymatic Synthesis: The primary method involves the enzymatic transfer of the tiglyl group from tiglyl-CoA to L-carnitine via carnitine acetyltransferase.
  • Chemical Synthesis: Chemical synthesis may involve acylation reactions where L-carnitine is treated with tiglyl chloride or other appropriate acylating agents under controlled conditions.
  • Biotransformation: Microbial or plant-based systems can also be employed to produce tiglyl carnitine through biotransformation processes.

Tiglyl carnitine has several applications in both clinical and research settings:

  • Metabolic Profiling: It is used as a biomarker for assessing mitochondrial function and diagnosing metabolic disorders.
  • Nutritional Supplementation: Due to its role in fatty acid metabolism, it may be included in formulations aimed at enhancing energy metabolism.
  • Research Tool: It serves as a substrate for studying enzyme kinetics and metabolic pathways involving acylcarnitines.

Studies have indicated that tiglyl carnitine interacts with various enzymes involved in lipid metabolism. Its levels can be influenced by factors such as dietary intake of fats and carbohydrates, hormonal changes, and genetic variations affecting metabolic pathways. Research on its interactions with other metabolites has provided insights into its role in energy homeostasis and metabolic flexibility .

Tiglyl carnitine shares structural similarities with other acylcarnitines but is unique due to its specific tiglyl group. Here are some similar compounds:

Compound NameStructure/GroupUnique Features
AcetylcarnitineAcetyl groupInvolved primarily in carbohydrate metabolism.
PalmitoylcarnitinePalmitoyl groupLong-chain fatty acid transport.
ButyrylcarnitineButyryl groupShort-chain fatty acid metabolism.
PropionylcarnitinePropionyl groupRelated to propionic acid metabolism.

Tiglyl carnitine's distinct structure allows it to participate specifically in the metabolism of branched-chain amino acids and certain unsaturated fatty acids, setting it apart from other acylcarnitines.

Physical Description

Solid

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Exact Mass

243.14705815 g/mol

Monoisotopic Mass

243.14705815 g/mol

Heavy Atom Count

17

Other CAS

64681-36-3

Wikipedia

O-tiglyl-L-carnitine

Dates

Modify: 2024-04-14

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